4-(3-Bromo-5-chloropyridin-2-yl)morpholine

Descripción general

Descripción

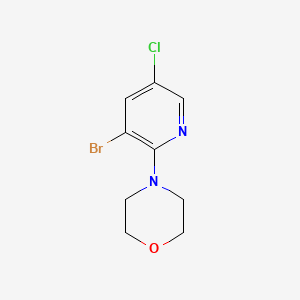

4-(3-Bromo-5-chloropyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a brominated and chlorinated pyridine ring. This compound is of interest due to its unique structure, which combines a five-membered heterocyclic ring (morpholine) with a six-membered aromatic heterocyclic ring (pyridine). The presence of bromine and chlorine atoms in the pyridine ring can influence the compound’s electronic properties and reactivity.

Métodos De Preparación

The synthesis of 4-(3-Bromo-5-chloropyridin-2-yl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloropyridine and morpholine.

Reaction Conditions: The key step involves the nucleophilic substitution reaction where morpholine is introduced to the 3-bromo-5-chloropyridine under basic conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

4-(3-Bromo-5-chloropyridin-2-yl)morpholine undergoes several types of chemical reactions:

Nucleophilic Substitution: The bromine and chlorine atoms in the pyridine ring are susceptible to nucleophilic substitution by strong nucleophiles, leading to the replacement of these halogens with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Ring Opening Reactions: The morpholine ring might undergo cleavage under specific acidic or basic conditions.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in medicinal chemistry and drug discovery.

Industry: It can be used in the development of new materials with specific electronic or chemical properties.

Mecanismo De Acción

The exact mechanism of action of 4-(3-Bromo-5-chloropyridin-2-yl)morpholine is not well-documented. the presence of the pyridine ring and halogen atoms suggests that it may interact with biological targets through hydrogen bonding, halogen bonding, and π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes, receptors, and nucleic acids .

Comparación Con Compuestos Similares

4-(3-Bromo-5-chloropyridin-2-yl)morpholine can be compared with other halogenated pyridine derivatives:

3-Bromo-4-chloropyridine: Similar in structure but lacks the morpholine ring, which may result in different reactivity and biological activity.

2-Bromo-5-chloropyridine: Another halogenated pyridine derivative with different substitution patterns, potentially leading to different chemical and biological properties.

1-(5-Bromo-2-chloropyridin-3-yl)ethanone: Contains an ethanone group instead of a morpholine ring, which can significantly alter its chemical behavior and applications.

These comparisons highlight the uniqueness of this compound, particularly due to the presence of the morpholine ring and its potential impact on the compound’s properties and applications.

Actividad Biológica

4-(3-Bromo-5-chloropyridin-2-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and therapeutic potential, supported by data tables and relevant case studies.

- Molecular Formula : C9H10BrClN2O

- CAS Number : 1199773-09-5

- Canonical SMILES : C1CN(CC1)C2=C(C=CC=N2)C(=C(C=C(C=C2)Cl)Br)N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- GABA Receptors : The compound has been shown to interact with GABA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders.

- Hypoxia-Inducible Factor Pathways : It may activate hypoxia-inducible factor 1 (HIF-1) pathways, which are essential for cellular responses to low oxygen levels and have implications in cancer biology.

- Inhibition of HepG2 Cells : In vitro studies indicate that certain derivatives of morpholine exhibit significant inhibitory bioactivity against HepG2 liver cancer cells, suggesting potential anticancer properties.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Activity | IC50/EC50 Values | Target | Reference |

|---|---|---|---|

| Inhibition of HepG2 Cells | 15 µM | HepG2 Cancer Cells | |

| GABA Receptor Modulation | 50 nM | GABA Receptors | |

| Activation of HIF-1 Pathway | N/A | Hypoxia-Inducible Factors |

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of various morpholine derivatives found that this compound exhibited significant cytotoxicity against HepG2 cells at concentrations as low as 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase .

Case Study 2: Neurological Implications

Research into the effects of GABA receptor modulators highlighted that compounds similar to this compound could enhance GABAergic transmission, potentially offering therapeutic avenues for anxiety and seizure disorders .

Propiedades

IUPAC Name |

4-(3-bromo-5-chloropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRVXMIBIWBTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682412 | |

| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-36-8 | |

| Record name | 4-(3-Bromo-5-chloro-2-pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.